molecular formula C23H35N B13400778 (CAAC-Cy)Rh(COD)Cl

(CAAC-Cy)Rh(COD)Cl

Cat. No.: B13400778
M. Wt: 325.5 g/mol
InChI Key: JMRDSOGPCPPHML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (CAAC-Cy)Rh(COD)Cl involves the reaction of free cyclic (amino)(alkyl)carbene (CAAC) with rhodium complexes such as [Rh(COD)Cl]2 . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and specific temperatures to facilitate the reaction.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process .

Chemical Reactions Analysis

Hydrogenation Reactions

(Cyclohexyl-CAAC)Rh(COD)Cl exhibits exceptional activity in the hydrogenation of aromatic substrates under mild conditions (1–6 atm H₂, 25–60°C). Key reactions include:

Arene Hydrogenation

The compound catalyzes the hydrogenation of substituted arenes to saturated cyclic products with high chemoselectivity. For example:

  • Diphenyl etherDicyclohexyl ether (6.8 atm H₂, THF, 25°C) .

  • FluoroarenesAll-cis-fluorinated cycloalkanes (4 atm H₂, THF, 60°C, 72–98% yield) .

  • Aromatic ketones/phenolsCyclohexyl carbonyls/cyclohexanones (1 atm H₂, THF, 25°C) .

Mechanistic Insight : Operando XAFS studies confirm that single-site Rh complexes generate Rh nanoparticles (NPs) under H₂, which are the active species for hydrogenation . AgBF₄ facilitates chloride abstraction, forming cationic intermediates [(CAAC)Rh(COD)(solvent)]⁺ critical for NP formation .

SubstrateProductConditionsYield/TOFSource
Diphenyl etherDicyclohexyl ether6.8 atm H₂, THF, 25°CTOF: 8400 h⁻¹
2-FluorotolueneAll-cis-2-fluorocyclohexane4 atm H₂, THF, 60°C95%
4-Methoxyacetophenone4-Methoxycyclohexylacetone1 atm H₂, THF, 25°C89%

Functionalized Arene Hydrogenation

The catalyst tolerates sensitive functional groups:

  • SilylarenesSilylated cyclohexanes (retaining Si–R bonds) .

  • Aryl boronic estersCyclohexyl boronic esters (substrates for cross-coupling) .

  • Benzo-fused N-heterocyclesAll-cis saturated heterocycles (72–98% yield, 48 examples) .

Substrate Scope :

text
Examples: Quinoline → 1,2,3,4-Tetrahydroquinoline (98%), Isoquinoline → 1,2,3,4-Tetrahydroisoquinoline (95%)[10].

Nanoparticle Formation

  • Step 1 : AgBF₄ abstracts Cl⁻ from this compound, forming [(CAAC)Rh(COD)(THF)]⁺ .

  • Step 2 : H₂ activates the Rh center, reducing COD to cyclooctane and generating Rh NPs (2–3 nm) .

  • Step 3 : Substrates (e.g., Ph₂O) stabilize NPs, enhancing catalytic turnover .

Key Factors :

  • H₂ Pressure : Higher pressures (6.8 atm vs. 1 atm) accelerate NP formation and reaction rates .

  • Additives : Ph₂O slows NP aggregation, while KOtBu poisons the catalyst by forming [(CAAC)Rh(COD)(OtBu)] .

Deactivation Pathways

PoisonEffectSource
KOtBu Forms Rh–OtBu complex, blocking H₂ activation
Benzothiophene Binds irreversibly to Rh NPs, inhibiting substrate adsorption

Chemoselectivity and Steric Control

The bulky CAAC ligand enforces steric control, enabling site-selective hydrogenation:

  • Ortho-substituted arenes undergo slower hydrogenation due to steric hindrance .

  • Competitive Experiments : Substrates with electron-withdrawing groups (e.g., –CF₃) are prioritized .

Example :

  • 4-Trifluoromethylacetophenone → Hydrogenation at the aryl ring (not the ketone) .

Comparative Performance

CatalystSubstrateTOF (h⁻¹)SelectivityConditions
This compoundDiphenyl ether8400>99%6.8 atm H₂, 25°C
Traditional Rh/CDiphenyl ether120085%10 atm H₂, 80°C

Biological Activity

(CAAC-Cy)Rh(COD)Cl is a rhodium complex featuring cyclic alkyl amino carbene (CAAC) ligands, which has garnered attention for its catalytic properties in various hydrogenation reactions. This article explores the biological activity and catalytic applications of this compound, focusing on its mechanisms, efficiency, and potential implications in synthetic chemistry.

Overview of this compound

This compound is characterized by its unique ligand structure, which enhances its reactivity and selectivity in catalysis. The CAAC ligands provide strong σ-donation and moderate π-acceptance, leading to enhanced stability and activity compared to traditional N-heterocyclic carbene (NHC) complexes. This compound has been studied extensively for its role in the hydrogenation of various organic substrates.

Mechanistic Insights

The mechanism of action for this compound involves the formation of rhodium nanoparticles (Rh NPs) during the catalytic process. Initial studies indicate that upon activation with hydrogen, the complex transforms into Rh NPs, which are responsible for the catalytic activity observed in hydrogenation reactions. This transformation is crucial as it enhances the selectivity and efficiency of hydrogenation processes.

Case Studies

  • Arene Hydrogenation : Research conducted by Bullock et al. demonstrated that this compound effectively catalyzes the hydrogenation of ethers, amides, and esters at room temperature and low hydrogen pressure. The study reported quantitative conversions of substrates such as phenyl ethers to dicyclohexyl ether with high selectivity (70%) and cyclohexanol (30%) under optimized conditions .
  • Site-Selective Hydrogenation : Further investigations revealed that this complex exhibits site-selective hydrogenation capabilities, influenced by steric factors. For instance, competition experiments showed that different substituents on aromatic rings significantly affected the reaction outcomes, highlighting the importance of ligand structure in dictating catalytic behavior .
  • Hydrogenation of Functionalized Arenes : Zeng et al. reported on the chemoselective hydrogenation of aryl carbonyls and phenols using this compound as a catalyst. The results indicated that this complex could selectively reduce functionalized arenes to their corresponding saturated products, which would typically require more complex multi-step syntheses .

Data Tables

Reaction TypeSubstrate TypeConditionsProduct Yield (%)
Arene HydrogenationPhenyl Ether6.8 atm H2, 25°CDicyclohexyl Ether (70%), Cyclohexanol (30%)
Chemoselective HydrogenationAryl Carbonyls & PhenolsRoom TemperatureVariable
Site-Selective HydrogenationEthers, AmidesLow H2 PressureHigh Selectivity

Research Findings

  • Formation of Rh NPs : The transition from a homogeneous catalyst to Rh NPs was confirmed through operando X-ray absorption fine structure (XAFS) studies, which provided insights into the catalyst's behavior under reaction conditions . The formation of Rh NPs was found to be essential for achieving high catalytic activity.
  • Steric Control : The steric properties of CAAC ligands were shown to significantly influence catalytic performance. Variations in ligand size and electronic properties led to different reaction pathways and product distributions . This finding underscores the importance of ligand design in optimizing catalytic systems.
  • Broader Implications : The successful application of this compound in hydrogenation reactions suggests potential uses in pharmaceutical synthesis and materials science, where selective hydrogenation is critical for producing complex organic molecules .

Properties

Molecular Formula

C23H35N

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C23H35N/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23/h10-12,17-18H,7-9,13-15H2,1-6H3

InChI Key

JMRDSOGPCPPHML-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=[C-]C3(CCCCC3)CC2(C)C

Origin of Product

United States

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